Bis-PEG1-C-PEG1-CH2COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

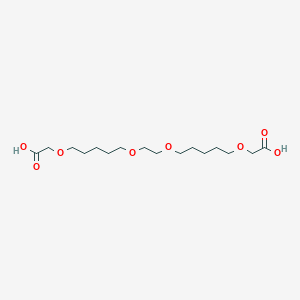

Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a polyethylene glycol (PEG)-based PROTAC linker . It is used in medical research, drug-release, nanotechnology, new materials research, and cell culture . It is also used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .

Synthesis Analysis

Bis-PEG1-C-PEG1-CH2COOH can be used in the synthesis of a series of PROTACs . It is used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .Molecular Structure Analysis

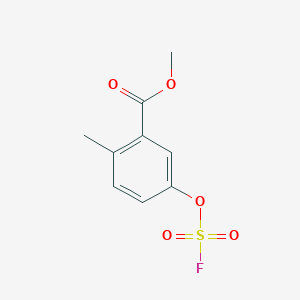

The molecular formula of Bis-PEG1-C-PEG1-CH2COOH is C16H30O8 . It has a molecular weight of 350.4 . The functional group of this compound is Acid .Physical And Chemical Properties Analysis

Bis-PEG1-C-PEG1-CH2COOH has a molecular weight of 350.4 . It has a functional group of Acid .Aplicaciones Científicas De Investigación

PROTAC Linker

“Bis-PEG1-C-PEG1-CH2COOH” is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system.

Medical Research

This compound is widely used in medical research . The ability to manipulate protein levels in a selective manner opens up new avenues in the development of therapeutic strategies.

Drug Release

“Bis-PEG1-C-PEG1-CH2COOH” plays a significant role in drug-release studies . Its properties can be leveraged to control the release rate of drugs, enhancing their effectiveness and reducing potential side effects.

Nanotechnology

In the field of nanotechnology, “Bis-PEG1-C-PEG1-CH2COOH” is used in the development of nanoscale devices and systems . Its unique properties make it suitable for the creation of nanocarriers for drug delivery.

New Materials Research

“Bis-PEG1-C-PEG1-CH2COOH” is also used in the research and development of new materials . Its versatile nature allows it to be used in the synthesis of a wide range of materials with diverse properties.

Cell Culture

In cell culture, “Bis-PEG1-C-PEG1-CH2COOH” is used due to its biocompatibility . It can enhance cell adhesion, proliferation, and differentiation, making it valuable in tissue engineering and regenerative medicine.

Ligand and Polypeptide Synthesis Support

“Bis-PEG1-C-PEG1-CH2COOH” is used in the study of ligand and polypeptide synthesis . It can act as a linker molecule in the synthesis of complex structures.

Polyethylene Glycol-Modified Functional Coatings

Lastly, “Bis-PEG1-C-PEG1-CH2COOH” is used in the development of polyethylene glycol-modified functional coatings . These coatings can improve the biocompatibility, stability, and functionality of various surfaces.

Mecanismo De Acción

Target of Action

Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of Bis-PEG1-C-PEG1-CH2COOH are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .

Mode of Action

PROTACs, including those formed using Bis-PEG1-C-PEG1-CH2COOH, operate by recruiting an E3 ubiquitin ligase to a target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome, a protein complex within the cell that breaks down unneeded or damaged proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Bis-PEG1-C-PEG1-CH2COOH is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, helping to regulate the concentration of particular proteins and degrade misfolded proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms, facilitating their entry into cells and increasing their half-life within the body .

Result of Action

The primary result of the action of Bis-PEG1-C-PEG1-CH2COOH is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand with a ligand for the target protein, PROTACs enable the selective degradation of specific proteins . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted .

Action Environment

The action of Bis-PEG1-C-PEG1-CH2COOH, and the PROTACs it forms, can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability and activity of the PROTACs . Additionally, the presence of other compounds or drugs could potentially interfere with the action of the PROTACs .

Propiedades

IUPAC Name |

2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAISFDJULXOPPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)

![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)

![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2753937.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)